molecular formula C6H3ClFN3 B2567203 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 582313-57-3

4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B2567203
Key on ui cas rn: 582313-57-3
M. Wt: 171.56
InChI Key: OOBFPXOXHUBRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093383B2

Procedure details

Combine 4-Chloropyrrolo[2,3-d]pyrimidine (2.985 g, 19.40 mmol), [1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octanebis(tetrafluoroborate)] (Selectfluoro) (10.523 g, 29.704 mmol)], acetonitrile (200 mL), and acetic acid (40 mL) and heat to 70° C. for 24 hours. Monitor loss of starting material by HPLC then concentrate. Add two portions of toluene (50 mL) and evaporate. Filter crude material thru a pad of celite, washing with 1:1 EtOAc/CH2Cl2. Finally, concentrate the filtrate and chromatograph on a silica column eluting with CH2Cl2/MeOH [0-10% MeOH gradient]. Check fractions by MS and combine product fractions to provide 1.931 g (58%) of 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine.
Quantity
2.985 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][NH:5][C:4]2=[N:8][CH:9]=[CH:10][C:3]=12.[B-](F)(F)(F)[F:12].[B-](F)(F)(F)F.C1[N+]2(CCl)CC[N+](F)(CC2)C1.C(#N)C>C(O)(=O)C>[Cl:1][C:2]1[C:3]2[C:10]([F:12])=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.985 g
Type
reactant
Smiles
ClC1=C2C(NC=N1)=NC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Monitor loss of starting material by HPLC then concentrate
ADDITION
Type
ADDITION
Details
Add two portions of toluene (50 mL)
CUSTOM
Type
CUSTOM
Details
evaporate
FILTRATION
Type
FILTRATION
Details
Filter crude material
WASH
Type
WASH
Details
washing with 1:1 EtOAc/CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
Finally, concentrate the filtrate and chromatograph on a silica column
WASH
Type
WASH
Details
eluting with CH2Cl2/MeOH [0-10% MeOH gradient]

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)NC=C2F
Measurements
Type Value Analysis
AMOUNT: MASS 1.931 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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